Prajmalium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

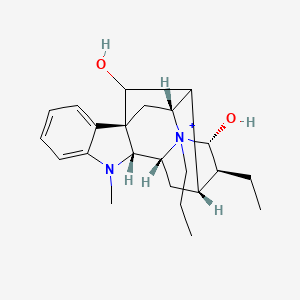

Prajmalium, also known as N-propylajmaline hydrogen tartrate, is a class Ia antiarrhythmic agent. It is a semi-synthetic derivative of ajmaline, a natural alkaloid extracted from the roots of the Rauwolfia serpentina plant. This compound has been used since the 1970s to treat various cardiac arrhythmias, including coronary artery disease, angina, paroxysmal tachycardia, and Wolff–Parkinson–White syndrome .

Preparation Methods

Synthetic Routes and Reaction Conditions

Prajmalium is synthesized from ajmaline through a series of chemical reactions. The process begins with the dissolution of ajmaline in chloroform, followed by the addition of allyl bromide. The reaction mixture is allowed to stand at room temperature for 24 hours, resulting in the formation of N-(b)-allyl-ajmalinium-bromide. This intermediate is then treated with sodium bicarbonate and chloroform, followed by the addition of tartaric acid in acetone to yield N-(b)-n-propyl-ajmalinium hydrogen tartrate .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, ensuring the compound meets pharmaceutical standards. The final product is typically recrystallized from a mixture of ethanol and ether to obtain pure this compound bitartrate .

Chemical Reactions Analysis

Types of Reactions

Prajmalium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification to enhance its pharmacological properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the this compound molecule.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties. For example, halogenated derivatives may exhibit enhanced antiarrhythmic activity .

Scientific Research Applications

Prajmalium has been extensively studied for its applications in various fields:

Mechanism of Action

Prajmalium exerts its effects by modulating ion channels within cardiac cells, particularly sodium and potassium channels. This modulation stabilizes the electrical activity of the heart, preventing abnormal heart rhythms. This compound prolongs the refractory period of cardiac tissue, reducing the occurrence and severity of arrhythmias. It exhibits a selective affinity for rapidly depolarizing cells, which are often responsible for initiating and maintaining abnormal heart rhythms .

Comparison with Similar Compounds

Prajmalium is compared with other class Ia antiarrhythmic agents, such as disopyramide and quinidine. While all these compounds share similar mechanisms of action, this compound is unique due to its higher bioavailability and selective affinity for rapidly depolarizing cells . This makes it particularly effective in treating specific types of arrhythmias.

List of Similar Compounds

Properties

Molecular Formula |

C23H33N2O2+ |

|---|---|

Molecular Weight |

369.5 g/mol |

IUPAC Name |

(1S,9R,10R,12R,13S,14R,16R,18S)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol |

InChI |

InChI=1S/C23H33N2O2/c1-4-10-25-17-11-14(13(5-2)22(25)27)19-18(25)12-23(21(19)26)15-8-6-7-9-16(15)24(3)20(17)23/h6-9,13-14,17-22,26-27H,4-5,10-12H2,1-3H3/q+1/t13-,14-,17+,18+,19?,20-,21-,22+,23-,25?/m0/s1 |

InChI Key |

UAUHEPXILIZYCU-FKWBDHECSA-N |

Isomeric SMILES |

CCC[N+]12[C@@H]3C[C@@H]([C@@H]([C@H]1O)CC)C4[C@H]2C[C@]5([C@H]3N(C6=CC=CC=C65)C)[C@H]4O |

Canonical SMILES |

CCC[N+]12C3CC(C(C1O)CC)C4C2CC5(C3N(C6=CC=CC=C65)C)C4O |

Synonyms |

Bitartrate, Prajmaline Bitartrate, Prajmalium N-Propylajmaline Neo Gilurytmal Neo-Gilurytmal NeoGilurytmal Prajmaline Prajmaline Bitartrate Prajmalium Prajmalium Bitartrate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

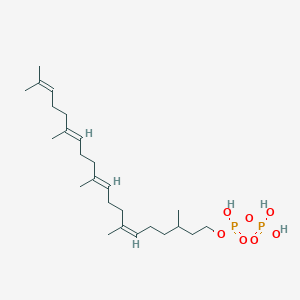

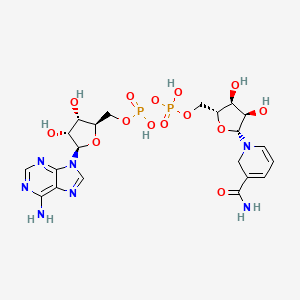

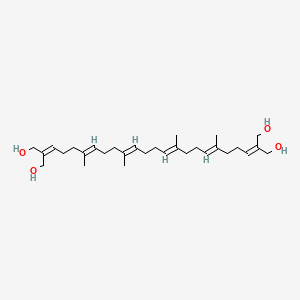

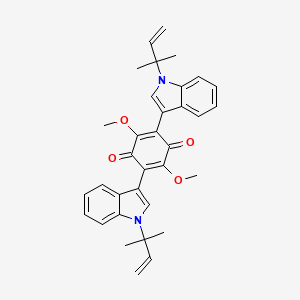

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S,5S)-5-[2-(azidomethyl)phenyl]-4-[[2-(azidomethyl)phenyl]methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazole-4-carboxamide](/img/structure/B1263887.png)

![(15R)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263891.png)